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molecular formula C11H21Cl B1580411 11-Chloro-1-undecene CAS No. 872-17-3

11-Chloro-1-undecene

Cat. No. B1580411
M. Wt: 188.74 g/mol
InChI Key: PSEVKFKRYVAODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05166026

Procedure details

A one liter, three necked flask equipped with mechanical stirrer, reflux condenser, argon inlet and addition funnel was heated in an oil bath at 50° C. To the flask was added methylene chloride (400 milliliters), undecylenol (100 grams) and pyridine (55.7 grams). Thionyl chloride (78.9 grams) in methylene chloride (100 milliliters) was added dropwise under reflux over five hours. The mixture was filtered, the solvent was removed from the filtrate using a rotary evaporator, and the resultant oil was refiltered and then distilled using a packed column to yield two fractions. A fraction collected between 100° and 110° C. and about 1 millimeter of mercury was redistilled to yield 40 grams of undecylenyl chloride as an oil obtained at 80° to 85° C. at about 1 millimeter of mercury.
Quantity
78.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
55.7 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(Cl)(Cl)=O.[CH2:11]([Cl:13])Cl>>[CH2:11]([Cl:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:6][CH2:5][CH2:4][CH:3]=[CH2:2]

Inputs

Step One
Name
Quantity
78.9 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
55.7 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
400 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A one liter, three necked flask equipped with mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux
ADDITION
Type
ADDITION
Details
condenser, argon inlet and addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
under reflux over five hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed from the filtrate
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to yield two fractions
CUSTOM
Type
CUSTOM
Details
A fraction collected between 100° and 110° C.
DISTILLATION
Type
DISTILLATION
Details
about 1 millimeter of mercury was redistilled

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCC=C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 40 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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